2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidinone family, a class of heterocyclic scaffolds renowned for their pharmacological versatility. Its structure features a thienopyrimidinone core substituted with a 2-chloro-6-fluorobenzylthio group at position 2 and a 2-hydroxypropyl moiety at position 2.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S2/c1-9(21)7-20-15(22)14-13(5-6-23-14)19-16(20)24-8-10-11(17)3-2-4-12(10)18/h2-6,9,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSJGJMBQBCYQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC=C3Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thienopyrimidine derivatives that have shown significant biological activity, particularly in the fields of virology and oncology. This article reviews the biological activities associated with this compound, focusing on its antiviral and anticancer properties, supported by data from various studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A thieno[3,2-d]pyrimidin-4(3H)-one core.
- A chloro and fluorine substitution on the benzyl moiety.
- A thioether linkage and a hydroxypropyl side chain.
Antiviral Activity
Research has demonstrated that compounds similar to This compound exhibit potent activity against HIV. For instance, studies on related compounds with 2-chloro-6-fluorobenzyl substitutions have shown:
- Potent Inhibition of HIV : Compounds in this series displayed up to picomolar activity against wild-type HIV-1 and demonstrated effectiveness against clinically relevant mutants. The stereochemistry of these compounds significantly influenced their antiviral efficacy, with specific configurations showing enhanced activity in both cellular and enzymatic assays .
Anticancer Activity
The compound's anticancer potential has been explored through various bioevaluation studies:
- Cell Growth Inhibition : In vitro studies have indicated that thieno[3,2-d]pyrimidinones can inhibit tumor cell growth effectively. For example, certain derivatives were tested against multiple cancer cell lines (e.g., HepG2, MCF-7) using MTT assays, revealing significant cytotoxic effects .
- Mechanism of Action : The mechanism behind the anticancer activity often involves inhibition of key signaling pathways such as the VEGFR-2 tyrosine kinase pathway, which is crucial for tumor angiogenesis. Molecular docking studies suggest that these compounds can effectively bind to the active site of VEGFR-2 .
Data Tables
| Activity Type | Compound | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Antiviral | 2-Cl-6-F-S-DABOs (related compounds) | <0.001 | HIV-infected cells |
| Anticancer | Thieno[3,2-d]pyrimidinones | 0.5 - 5 | HepG2, MCF-7 |
| Anticancer (VEGFR-2) | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)]ureas | 0.1 - 1 | Various tumor cell lines |
Case Studies
- HIV Inhibition Study : A study focused on a series of 6-(2-chloro-6-fluorobenzyl)-substituted pyrimidinones reported significant inhibition of HIV replication in vitro. The compounds exhibited a strong correlation between structural modifications and antiviral potency .
- Cancer Cell Line Evaluation : Another study synthesized multiple thieno[3,2-d]pyrimidinones and evaluated their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions enhanced their ability to inhibit cell proliferation significantly .
Scientific Research Applications
Synthesis of the Compound
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization processes and functional group modifications. For instance, the compound can be synthesized through the reaction of appropriate thioketones with substituted benzyl halides under basic conditions. This approach allows for the introduction of different substituents that can modulate its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For example, research published in December 2022 demonstrated that compounds with similar scaffolds exhibited significant growth inhibition across various human tumor cell lines. Notably, some derivatives showed enhanced activity compared to standard chemotherapeutic agents such as 5-fluorouracil , suggesting that modifications to the thieno[3,2-d]pyrimidine structure can lead to improved efficacy against cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of these compounds. A study focusing on the synthesis of new thieno[2,3-d]pyrimidines reported their effectiveness against antibiotic-resistant bacteria by targeting novel mechanisms such as tRNA methyltransferase inhibition . This mechanism is particularly relevant given the increasing prevalence of multidrug-resistant pathogens.
Case Studies
- Antitumor Efficacy : In a study involving a series of thieno[3,2-d]pyrimidine derivatives, compounds were tested against 60 different cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than those of established drugs, indicating a promising lead for further development .
- Mechanism Exploration : Research investigating the interaction of these compounds with dihydrofolate reductase (DHFR) revealed that specific structural features enhance binding affinity and selectivity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological activity and pharmacokinetic profiles of thieno[3,2-d]pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Solubility: The 2-hydroxypropyl group in the target compound improves aqueous solubility compared to 3-methyl or tert-butylamino analogs (e.g., ), which rely on polar amines for solubility.
- Metabolic Stability : The thioether linkage in the target compound may confer greater stability than ethers or esters (e.g., ), though it remains susceptible to oxidative metabolism.
Q & A
Q. What synthetic routes are most effective for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s thieno[3,2-d]pyrimidinone core can be synthesized via cyclization of β-keto esters or thiourea derivatives with appropriate aldehydes under acidic conditions (e.g., HCl in refluxing ethanol). Substitution at the 2-position (chloro-fluoro-benzylthio) and 3-position (hydroxypropyl) requires sequential alkylation steps. For example:
- Use BF₃·SMe₂ to introduce aryl groups at the 2-position, as demonstrated for similar thieno-pyrimidinones .
- Optimize yields (typically 45–87%) by controlling stoichiometry, reaction time (e.g., 6–24 hours), and temperature (reflux vs. room temperature) .
- Monitor purity via TLC and HPLC, with final characterization using ¹H/¹³C NMR and HRMS to confirm regiochemistry .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks for the thieno-pyrimidinone core (e.g., C4 carbonyl at ~165 ppm in ¹³C NMR) and substituents (e.g., benzylthio S–CH₂ at ~4 ppm in ¹H NMR) .
- 19F NMR : Confirm the presence of the 2-chloro-6-fluorobenzyl group (δ ~-110 ppm for aromatic fluorine) .
- IR Spectroscopy : Detect key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design assays to evaluate this compound’s inhibitory activity against enzymes like 17β-HSD2 or dihydrofolate reductase (DHFR)?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Use recombinant 17β-HSD2 or DHFR in a spectrophotometric assay with NADPH cofactor monitoring at 340 nm .
- Include positive controls (e.g., methotrexate for DHFR) and calculate IC₅₀ values using nonlinear regression .
- Cellular Assays :
- Test cytotoxicity via MTT assay (e.g., IC₅₀ > 100 µL suggests selectivity) and correlate with enzyme inhibition data .
Q. How can structural modifications enhance target binding affinity or solubility?
- Methodological Answer :
- Substituent Engineering :
- Replace the 2-hydroxypropyl group with PEGylated chains to improve aqueous solubility .
- Introduce electron-withdrawing groups (e.g., CF₃ ) at the benzylthio moiety to enhance enzyme binding, as seen in similar pyrimidine derivatives .
- Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to predict interactions with 17β-HSD2’s active site and guide modifications .
Q. How should researchers address contradictions in reaction yields across similar synthetic protocols?
- Methodological Answer :
- Systematic Analysis :
- Compare solvent polarity (e.g., DMF vs. ethanol), catalyst load (e.g., NaBH₄ vs. NaBH₃CN), and temperature .
- Use DoE (Design of Experiments) to identify critical factors (e.g., pH for reductive amination steps) .
- Case Study :
- Lower yields (48% vs. 87%) in alkylation may stem from steric hindrance with bulkier substituents .
Q. What experimental designs are optimal for long-term pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
